molecular formula C6H2ClF3INO B1421562 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine CAS No. 1221171-95-4

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

Cat. No.: B1421562
CAS No.: 1221171-95-4
M. Wt: 323.44 g/mol
InChI Key: AFPPAOOKEWWCBK-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is an organohalide compound featuring a pyridine ring substituted with chlorine, iodine, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes:

    Halogenation: Starting with 2-(trifluoromethoxy)pyridine, the compound undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as silver trifluoroacetate, to introduce the iodine atom at the 3-position.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various organic groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate in solvents like tetrahydrofuran, are typical.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the halogens.

    Coupling Products: These reactions yield biaryl compounds or other complex organic molecules.

Chemistry:

    Building Block: Used as a building block in organic synthesis to create more complex molecules.

    Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug discovery due to its unique structural features that can interact with biological targets.

    Biological Probes: Utilized in the development of probes for studying biological systems.

Industry:

    Agrochemicals: Explored for use in the synthesis of active ingredients in pesticides and herbicides.

    Material Science:

Mechanism of Action

The mechanism by which 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 2-Chloro-3-iodo-4-(trifluoromethoxy)pyridine
  • 4-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

Comparison:

  • Structural Differences: The position of the substituents on the pyridine ring can significantly affect the compound’s reactivity and properties.
  • Reactivity: The presence and position of halogens and the trifluoromethoxy group influence the compound’s reactivity in substitution and coupling reactions.
  • Applications: While similar compounds may share some applications, the specific arrangement of substituents can make 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine more suitable for certain reactions or applications due to its unique electronic and steric properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-chloro-3-iodo-2-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3INO/c7-4-2-1-3(11)5(12-4)13-6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPPAOOKEWWCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258533
Record name 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221171-95-4
Record name 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221171-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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